BenchChemオンラインストアへようこそ!

Thalidomide-O-C5-NH2

PROTAC design Lipophilicity optimization Physicochemical profiling

Select Thalidomide-O-C5-NH2 for your degrader library to precisely control ternary complex geometry. Its intermediate C5 alkyl chain (LogP 0.1) bridges the gap between C4 (-0.79) and C6 (~0.35) analogs, allowing you to map the quantitative relationship between lipophilicity, solubility, and degradation efficiency. The terminal amine provides a direct handle for amide coupling to target ligands. Pair with PEG and amido linker variants for a definitive head-to-head comparison of how linker chemistry dictates cellular permeability and metabolic stability.

Molecular Formula C18H21N3O5
Molecular Weight 359.4 g/mol
Cat. No. B11931508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C5-NH2
Molecular FormulaC18H21N3O5
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN
InChIInChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23)
InChIKeyXTDVDUSWFFNLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C5-NH2: PROTAC Cereblon Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-O-C5-NH2 (CAS 2307477-23-0; hydrochloride salt CAS 2419145-66-5) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) recruiting moiety connected to a terminal amine via a pentyl (C5) alkyl ether linker . The compound belongs to the class of functionalized CRBN ligands designed for incorporation into proteolysis-targeting chimeras (PROTACs), where the primary amine terminus serves as a conjugation handle for covalent attachment to target-protein ligands via amide bond formation or other coupling chemistries . This C5 alkyl spacer positions the thalidomide warhead for optimal CRBN engagement while providing a defined distance vector for ternary complex formation with the E3 ligase and target protein.

Why Thalidomide-O-C5-NH2 Cannot Be Replaced by C4 or C6 Linker Analogs in PROTAC Development


Alkyl linker length in CRBN ligand-linker conjugates is a critical determinant of ternary complex geometry and degradation efficiency, with single-methylene variations capable of altering both solubility parameters and optimal target engagement [1]. Systematic studies on N-alkyl thalidomide analogs demonstrate that aqueous solubility decreases essentially exponentially as alkyl chain length extends from methyl to pentyl, while logP increases linearly with each additional carbon, establishing that C4, C5, and C6 variants possess measurably distinct physicochemical profiles [2]. Furthermore, structure-activity relationship (SAR) investigations across multiple PROTAC systems confirm that linker optimization—including precise chain length selection—is essential for achieving potent degradation, with suboptimal linker choices resulting in substantially reduced or abolished target depletion [3]. Generic substitution among C4, C5, and C6 analogs without empirical validation therefore introduces uncontrolled variables in both biophysical properties and degradation outcomes.

Quantitative Differentiation Evidence: Thalidomide-O-C5-NH2 Versus Closest Linker Analogs


LogP Differentiation: C5 Alkyl Linker Occupies Intermediate Lipophilicity Between C4 and C6 Analogs

Thalidomide-O-C5-NH2 exhibits a calculated LogP value of 0.1, positioning it between the C4 analog (LogP -0.79) and the C6 analog (LogP 0.35 estimated from chain-length extrapolation). This intermediate lipophilicity represents a distinct physicochemical signature that may influence membrane permeability and solubility behavior relative to shorter or longer alkyl linker variants [1].

PROTAC design Lipophilicity optimization Physicochemical profiling

Linker Chain Length Trend: Each Methylene Unit Predictably Modulates Physicochemical Behavior

Physicochemical characterization of thalidomide N-alkyl analogs established that aqueous solubility decreases essentially exponentially as alkyl chain length increases from methyl to pentyl, while log partition coefficient increases linearly with each added carbon [1]. Extrapolating this established trend to O-linked alkyl ether linkers, Thalidomide-O-C5-NH2 is predicted to exhibit lower aqueous solubility and higher lipophilicity than Thalidomide-O-C4-NH2, while demonstrating higher solubility and lower lipophilicity than Thalidomide-O-C6-NH2. This methylene-dependent gradient confirms that C5 represents a distinct position along the chain-length spectrum rather than a functionally equivalent substitute.

PROTAC linker SAR Alkyl chain optimization Solubility prediction

Linker Composition Distinction: Alkyl Ether Versus PEG-Based and Amido Linkers in CRBN Conjugates

Thalidomide-O-C5-NH2 incorporates a pure alkyl ether linker, whereas alternative CRBN ligand-linker conjugates employ polyethylene glycol (PEG) chains, amido linkages, or mixed alkyl-PEG compositions. PEG-based linkers such as Thalidomide-O-PEG4-amine (LogP = -1.2) exhibit markedly increased hydrophilicity relative to alkyl linkers . Amido-containing variants like Thalidomide-NH-amido-C3-NH2 incorporate hydrogen-bonding donor/acceptor motifs absent in the alkyl ether scaffold . These compositional differences translate to distinct solubility, flexibility, and ternary complex geometry profiles that cannot be assumed equivalent across linker classes.

Linker chemistry comparison PROTAC solubility engineering CRBN ligand functionalization

Linker Design Principle: Rigidification Strategy Validates That Linker Chemistry Directly Governs Metabolic Stability

Structure-activity relationship studies on BTK-targeting PROTACs demonstrated that linker rigidification can dramatically improve metabolic stability. Replacement of a flexible linker with a rigidified variant in compound 3e increased the in vitro half-life (T1/2) to more than 145 minutes, enabling successful in vivo pharmacokinetic evaluation that was precluded by the poor stability of the flexible-linker precursor PROTAC 6e [1]. While this study employed linkers distinct from the Thalidomide-O-C5-NH2 alkyl chain, it establishes the principle that linker composition and conformational properties are not passive structural features but active determinants of PROTAC developability.

PROTAC pharmacokinetics Metabolic stability optimization Linker rigidification SAR

Comparative Structural Analysis: C5 Linker Length Distinct from C4 and C6 in Published PROTAC Degrader Optimization

In a systematic SAR study of MK-5108-derived PROTACs targeting AURKA, investigators explored different linker lengths and exit vectors on the thalidomide moiety, identifying PROTAC SK2188 as the most potent degrader with DC50,24h of 3.9 nM and Dmax,24h of 89% [1]. While the optimal linker length in this AURKA series did not correspond precisely to a C5 alkyl spacer, the study demonstrates that linker length optimization—including variations on the scale of single bond rotations—is essential for achieving maximal degradation efficiency and that optimal length is target- and exit-vector dependent. This empirical finding underscores that C5 represents one distinct length option among a continuum that must be empirically evaluated for each PROTAC target.

PROTAC SAR Linker length optimization AURKA degradation

Evidence Gap Acknowledgment: Direct Degradation Potency Data for Thalidomide-O-C5-NH2 Not Reported in Peer-Reviewed Literature

A comprehensive search of primary literature and public databases did not identify peer-reviewed studies reporting direct degradation potency (DC50) or maximal degradation (Dmax) data for PROTACs specifically incorporating Thalidomide-O-C5-NH2 as the CRBN-recruiting element. Vendor datasheets and technical documentation confirm the compound's identity and intended application as a PROTAC building block but do not provide target-specific degradation metrics . The absence of published head-to-head degradation comparisons between C5 and C4/C6 alkyl ether linkers in identical PROTAC contexts represents a limitation in the current evidence base .

Data transparency PROTAC linker evaluation Evidence quality assessment

Recommended Research and Procurement Scenarios for Thalidomide-O-C5-NH2


PROTAC Linker Length Optimization in Structure-Activity Relationship (SAR) Campaigns

Procure Thalidomide-O-C5-NH2 alongside C4 and C6 analogs (Thalidomide-O-C4-NH2 and Thalidomide-O-C6-NH2) to systematically evaluate the effect of alkyl linker length on degradation potency for a given target protein. The intermediate LogP of C5 (0.1) relative to C4 (-0.79) and C6 (~0.35) provides a controlled gradient for assessing how incremental changes in lipophilicity and linker reach influence ternary complex formation and target depletion efficiency . This approach aligns with established SAR methodologies demonstrating that linker length optimization is essential for achieving maximal degradation activity [1].

Comparative Linker Chemistry Evaluation: Alkyl Ether Versus PEG and Amido Scaffolds

Utilize Thalidomide-O-C5-NH2 as the alkyl ether representative in a linker chemistry comparison panel that includes PEG-based conjugates (e.g., Thalidomide-O-PEG4-amine, LogP = -1.2) and amido-containing linkers (e.g., Thalidomide-NH-amido-C3-NH2). The LogP differential of +1.3 between C5 alkyl ether and PEG4 variants enables evaluation of how linker hydrophobicity affects cellular permeability, solubility, and overall PROTAC performance. This comparative framework supports data-driven linker selection based on target-specific and cell-type-specific requirements.

Metabolic Stability Assessment of PROTAC Candidates Incorporating Flexible Alkyl Linkers

Employ Thalidomide-O-C5-NH2 in the synthesis of PROTACs intended for in vitro metabolic stability profiling, particularly in comparison with rigidified or conformationally constrained linker variants. The principle established by Zhou et al. —that linker rigidification can increase metabolic half-life from suboptimal to >145 minutes—positions flexible alkyl linkers like C5 as reference compounds for evaluating the stability-performance trade-off inherent to PROTAC linker design.

Building Diverse CRBN-Recruiting PROTAC Libraries for Degrader Screening

Incorporate Thalidomide-O-C5-NH2 as a distinct CRBN ligand-linker building block in diversity-oriented PROTAC library synthesis. The terminal primary amine enables straightforward amide coupling to carboxylic acid-containing target-protein ligands, facilitating rapid parallel synthesis of candidate degraders. Procurement of C5 alongside other linker-length and linker-composition variants supports the generation of structurally diverse PROTAC panels for empirical identification of optimal degrader configurations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C5-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.